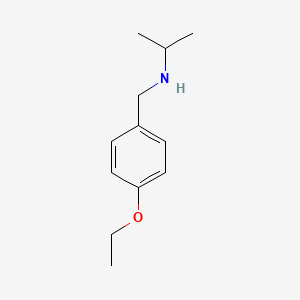N-(4-Ethoxybenzyl)-2-propanamine
CAS No.: 940196-09-8
Cat. No.: VC7646814
Molecular Formula: C12H19NO
Molecular Weight: 193.29
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 940196-09-8 |
|---|---|
| Molecular Formula | C12H19NO |
| Molecular Weight | 193.29 |
| IUPAC Name | N-[(4-ethoxyphenyl)methyl]propan-2-amine |
| Standard InChI | InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
| Standard InChI Key | ZDLALHMIFXHJAP-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CNC(C)C |
Introduction
Chemical Identity and Structural Overview
N-(4-Ethoxybenzyl)-2-propanamine is a secondary amine characterized by a 4-ethoxybenzyl group (-CH₂C₆H₄-OCH₂CH₃) attached to the nitrogen atom of 2-propanamine (isopropylamine). Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. The ethoxy substituent at the para position of the benzyl ring distinguishes it from other benzylamine derivatives, influencing its physicochemical properties and reactivity .
Structural Relationships to Controlled Substances
The compound belongs to a class of ethoxyphenethylamines, which share structural similarities with regulated amphetamine analogs such as 3,4-methylenedioxy-N-ethylamphetamine (MDEA) and 3,4-methylenedioxy-N,N-dimethylamphetamine (MDMMA). These compounds exhibit isobaric relationships (identical molecular weights) and overlapping mass spectral fragmentation patterns, complicating their differentiation in forensic analyses .
Synthesis and Preparation Methods
The synthesis of N-(4-Ethoxybenzyl)-2-propanamine follows a multi-step route analogous to the preparation of related ethoxyphenethylamines described in the literature .
Stepwise Synthesis Protocol
-
Aldehyde Condensation:
4-Ethoxybenzaldehyde is condensed with nitroethane in the presence of n-butylamine, forming a nitroalkene intermediate. -
Reduction to Ketone:
The nitroalkene undergoes Fe/FeCl₃-mediated reduction in a toluene-aqueous acid system, yielding the corresponding ketone (4-ethoxyphenylpropan-2-one). -
Reductive Amination:
The ketone is subjected to reductive amination using sodium cyanoborohydride and 2-propanamine hydrochloride in methanol, producing N-(4-Ethoxybenzyl)-2-propanamine as the final product .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitroalkene Formation | 4-Ethoxybenzaldehyde, nitroethane, n-BuNH₂ | 78 |
| Ketone Synthesis | Fe/FeCl₃, toluene/HCl | 65 |
| Reductive Amination | NaBH₃CN, MeOH, 2-propanamine·HCl | 82 |
Analytical Characterization
Differentiating N-(4-Ethoxybenzyl)-2-propanamine from isobaric and regioisomeric analogs requires advanced analytical techniques.
Mass Spectrometric Profiling
Electron ionization mass spectrometry (EI-MS) of underivatized N-(4-Ethoxybenzyl)-2-propanamine reveals major fragment ions at m/z 72 (C₄H₁₀N⁺) and m/z 135/136 (C₈H₇O₂⁺), consistent with cleavage at the benzylic position and loss of the ethoxy group .
Perfluoroacyl Derivatives for Enhanced Specificity
Derivatization with trifluoroacetic anhydride (TFAA) or heptafluorobutyryl (HFB) reagents generates unique fragmentation patterns:
-
Trifluoroacetyl (TFA) Derivative: Prominent ions at m/z 210 (M⁺-CF₃CO) and m/z 164 (C₈H₇O₂⁺).
-
Heptafluorobutryl (HFB) Derivative: Diagnostic ions at m/z 312 (M⁺-C₃F₇CO) and m/z 268 (C₁₀H₁₂NO₂⁺) .
Table 2: Key Mass Spectral Fragments of Derivatives
| Derivative | Major Fragments (m/z) | Diagnostic Ion |
|---|---|---|
| Underivatized | 72, 135, 136 | 135 |
| Trifluoroacetyl | 210, 164 | 210 |
| Heptafluorobutryl | 312, 268 | 312 |
GC Retention Behavior
On a non-polar Rtx-1 column (30 m × 0.25 mm ID, 0.25 μm film), underivatized N-(4-Ethoxybenzyl)-2-propanamine elutes at 12.8 minutes under a temperature program of 100°C (1 min) to 280°C at 15°C/min .
Vapor-Phase IR Spectral Features
-
N-H Stretch: 3350 cm⁻¹ (secondary amine).
-
C-O-C Asymmetric Stretch: 1245 cm⁻¹ (ethoxy group).
Forensic Differentiation Challenges
The compound’s isobaric relationship to controlled substances necessitates stringent analytical protocols.
Case Study: GC-MS vs. GC-IRD
A comparative study of 12 ethoxyphenethylamine regioisomers demonstrated that:
-
GC-MS alone resolved 8/12 compounds using perfluoroacyl derivatives.
-
GC-IRD achieved 100% differentiation via unique IR absorption profiles .
Table 3: Analytical Performance Metrics
| Technique | Resolution Efficiency | Key Parameter |
|---|---|---|
| GC-MS (TFA) | 67% | Retention time, m/z 210 |
| GC-IRD | 100% | 1245 cm⁻¹ (C-O-C) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume